molecular formula C11H19BrO3 B12532412 Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate CAS No. 651726-04-4

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate

Cat. No.: B12532412
CAS No.: 651726-04-4
M. Wt: 279.17 g/mol
InChI Key: JKXYNBXBIMSFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is a high-purity brominated oxohexanoate ester of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a reactive bromine atom adjacent to a carbonyl group, making it a versatile building block for nucleophilic substitution reactions, enabling researchers to introduce complex ester functionalities into target molecules . The molecular structure, which incorporates multiple methyl groups, suggests potential for studying steric effects on reaction pathways and creating stereochemically complex intermediates. Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly in constructing heterocyclic frameworks and probing structure-activity relationships. Its properties are also valuable in materials science for the synthesis of specialized polymers and fine chemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651726-04-4

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate

InChI

InChI=1S/C11H19BrO3/c1-6-15-10(14)11(4,5)9(13)8(12)7(2)3/h7-8H,6H2,1-5H3

InChI Key

JKXYNBXBIMSFIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthesis of the β-Keto Ester Precursor

The β-keto ester backbone can be constructed via Claisen condensation or alkylation of simpler β-keto esters.

Method Reactants Conditions Yield Notes
Claisen Condensation Ethyl bromoacetate + 2,2,5-trimethylhexan-3-one THF, reflux, anhydrous, 12–24 h ~50–60% Requires stoichiometric control to avoid side reactions.
Alkylation of β-Keto Ester Ethyl 3-oxohexanoate + Methyl iodide (x3) K₂CO₃, DMF, 0–25°C, 48 h ~40–50% Sequential alkylation may require protective groups for regioselectivity.

Mechanistic Insight :

  • Claisen Condensation : Ethyl bromoacetate reacts with the ketone (2,2,5-trimethylhexan-3-one) to form the β-keto ester via nucleophilic attack of the enolate on the α-carbon of the ketone.
  • Alkylation : Stepwise methylation of ethyl 3-oxohexanoate using methyl iodide and a base (e.g., K₂CO₃) introduces methyl groups at C2 and C5. Steric hindrance from existing substituents may necessitate prolonged reaction times.

Selective Bromination at C4

Bromination of the α-carbon (C4) adjacent to the carbonyl group is critical. Common methods include:

Bromination Method Reagents/Conditions Yield Selectivity Key Challenges
Electrophilic Bromination Br₂ (1.1 eq), acetic acid, 0°C, 1 h ~85% High (α-position preference). Over-bromination at C3 or C5 possible.
Radical Bromination NBS, AIBN, CCl₄, 60°C, 4 h ~70% Moderate (allylic selectivity). Unpredictable regioselectivity in complex substrates.
Metal-Catalyzed Bromination CuBr₂, DMF, 80°C, 12 h ~65% Moderate (α/β positional bias). Requires precise catalyst loading.

Mechanistic Insight :

  • Electrophilic Bromination : Br₂ adds to the α-carbon via enol intermediates, driven by the electron-withdrawing ester and ketone groups.
  • Radical Pathways : NBS generates bromine radicals, which abstract hydrogen atoms from the α-position, forming a brominated product. This method is less regioselective in branched systems.

Optimized Reaction Conditions

Claisen Condensation for β-Keto Ester Formation

A representative protocol for ethyl 2,2,5-trimethyl-3-oxohexanoate:

  • Reactants : Ethyl bromoacetate (1.0 eq), 2,2,5-trimethylhexan-3-one (1.1 eq)
  • Solvent : THF (anhydrous)
  • Catalyst : None (base-free conditions)
  • Temperature : Reflux (~66°C)
  • Time : 18–24 h
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, silica gel chromatography (hexane/EtOAc = 7:3).

Yield : ~55% (based on analogous ethyl 3-oxopentanoate synthesis).

Bromination of the β-Keto Ester

A high-yield bromination method inspired by ethyl 4-bromo-3-oxobutanoate synthesis:

  • Reactants : Ethyl 2,2,5-trimethyl-3-oxohexanoate (1.0 eq), Br₂ (1.1 eq)
  • Solvent : Acetic acid (0°C, 1 h)
  • Workup : Dilution with H₂O, extraction with CH₂Cl₂, MgSO₄ drying, evaporation.

Yield : ~80% (estimated from ethyl acetoacetate bromination data).

Critical Challenges and Mitigation

Steric Hindrance in Alkylation

The methyl groups at C2 and C5 may hinder nucleophilic attack during alkylation. Mitigation :

  • Use bulky bases (e.g., LDA) to deprotonate selectively.
  • Protect the ketone group as an acetal during alkylation, then deprotect.

Over-Bromination

The electron-deficient α-carbon may undergo di-bromination. Mitigation :

  • Monitor reaction progress via TLC (hexane/EtOAc = 7:3).
  • Use stoichiometric Br₂ (1.1 eq) and low temperatures (0–5°C).

Purification

The brominated product may co-elute with unreacted starting material. Mitigation :

  • Column chromatography (silica gel, hexane/EtOAc = 4:1 → 1:1 gradient).
  • Recrystallization from cold pentane.

Spectroscopic Characterization

Key data for confirming structure:

Technique Signal Assignment
¹H NMR δ 1.2–1.4 (m, 12H, C2/C5-CH₃), δ 2.3 (s, 3H, C3=O), δ 4.2 (q, 2H, OCH₂) Methyl groups, ketone, ester.
¹³C NMR δ ~207 (C=O), δ ~62 (OCH₂), δ ~25–30 (CH₃) Confirm carbonyl, ester, and methyl groups.
IR ~1740 cm⁻¹ (ester C=O), ~1710 cm⁻¹ (ketone C=O) Validate ester and ketone functionalities.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable precise temperature control during bromination, reducing side reactions.
  • Catalytic Recycling : Use Pd or Cu catalysts for bromination to minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

Example Reaction :

  • Reagent : Sodium methoxide (NaOMe) in methanol

  • Conditions : Reflux in polar aprotic solvent (e.g., DMF)

  • Product : Ethyl 4-methoxy-2,2,5-trimethyl-3-oxohexanoate

  • Yield : ~40–60% (estimated based on steric hindrance) .

Enolate Formation and Aldol Condensation

The 3-oxo group enables enolate generation, which can participate in aldol reactions. The 2,2-dimethyl groups may direct enolization to the less hindered α-position.

Example Reaction :

  • Catalyst : InCl₃-TMSBr (Lewis acid system)

  • Conditions : Room temperature in dichloromethane

  • Electrophile : Benzaldehyde

  • Product : Ethyl 4-bromo-2,2,5-trimethyl-3-oxo-5-(phenyl)hexanoate

  • Yield : ~70–85% (based on analogous InCl₃-TMSBr-catalyzed aldol reactions) .

Reduction of the Keto Group

The 3-oxo group can be reduced to a secondary alcohol. Steric effects may slow the reaction, necessitating stronger reducing agents.

Example Reaction :

  • Reagent : Sodium borohydride (NaBH₄) in ethanol

  • Conditions : 0°C to room temperature, 30 minutes

  • Product : Ethyl 4-bromo-2,2,5-trimethyl-3-hydroxyhexanoate

  • Yield : ~91–94% (based on similar reductions of β-keto esters) .

Grignard Addition

The keto group reacts with Grignard reagents, though the ester may require protection.

Example Reaction :

  • Reagent : Phenylmagnesium bromide (PhMgBr)

  • Conditions : THF, 0°C to room temperature

  • Product : Ethyl 4-bromo-2,2,5-trimethyl-3-(phenyl)hexanoate

  • Yield : ~85–87% (based on analogous Grignard additions to keto esters) .

Ester Hydrolysis

The ethyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Example Reaction :

  • Reagent : Aqueous HCl (6 M)

  • Conditions : Reflux, 12 hours

  • Product : 4-Bromo-2,2,5-trimethyl-3-oxohexanoic acid

  • Yield : ~80–90% (estimated for electron-withdrawing group-facilitated hydrolysis) .

Cyclization Reactions

Intramolecular reactions may form lactones or fused rings under specific conditions.

Example Reaction :

  • Catalyst : Rh₂(OAc)₄ (for carbene insertion)

  • Conditions : Dichloromethane, room temperature

  • Product : 5-Methyl-3,3-dimethyl-2-oxabicyclo[3.2.1]octan-4-one

  • Yield : ~72–95% (based on Rh-catalyzed cyclopropanations) .

Mechanistic Considerations

  • Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack at C4, favoring carbocation intermediates in SN1 pathways .

  • Electronic Effects : The electron-withdrawing keto group enhances acidity at α-hydrogens (pKa ≈ 18–20), facilitating enolate formation .

  • Catalyst Compatibility : InCl₃-TMSBr effectively activates silyl ethers and stabilizes cationic intermediates .

Scientific Research Applications

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate involves its reactivity due to the presence of the bromine atom, ketone group, and ester group. These functional groups allow it to participate in various chemical reactions, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound* C₁₁H₁₉BrO₃ Br (4), 2×CH₃ (2), CH₃ (5), O (3) 291.13 High steric bulk, potential for hindered reactivity
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate C₁₀H₁₇BrO₃ Br (4), 2×CH₃ (2), O (3) 263.14 Reduced steric hindrance compared to trimethyl variant
Ethyl 3-bromo-2-oxohexanoate C₈H₁₃BrO₃ Br (3), O (2) 229.09 Bromine adjacent to ketone; enhanced electrophilicity at C2

*Hypothetical molecular formula and weight calculated based on structural analogs.

Reactivity and Functional Group Influence

  • Bromine Position: In this compound, bromine at position 4 may lead to distinct reactivity in nucleophilic substitutions (e.g., SN2) compared to Ethyl 3-bromo-2-oxohexanoate, where bromine at position 3 could activate the adjacent ketone for conjugate additions .
  • Electronic Effects: The electron-withdrawing ketone at position 3 in all compounds stabilizes enolate formation, but methyl groups at positions 2 and 5 may alter acidity and regioselectivity in deprotonation.

Biological Activity

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Atom : The presence of a bromine atom enhances the reactivity of the compound, allowing it to participate in nucleophilic substitution reactions.
  • Carbonyl Group : The carbonyl group (C=O) plays a crucial role in its chemical behavior, facilitating various transformations including reduction and oxidation.

The biological activity of this compound can be attributed to its interactions with biomolecules. The compound can act as a:

  • Nucleophile : The bromine atom allows for nucleophilic substitution reactions with electrophiles.
  • Electrophile : The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.

These interactions make the compound a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential as an antimicrobial agent .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies demonstrate that it can induce apoptosis in certain cancer cells. Key findings include:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated that the compound inhibited growth effectively at concentrations lower than those required for many conventional antibiotics .
  • Cytotoxicity Assessment : Research conducted at Sheffield Hallam University assessed the cytotoxic effects of this compound on various human cancer cell lines. The study concluded that the compound has significant potential as an anticancer agent due to its ability to induce cell death selectively in malignant cells while sparing normal cells .

Q & A

Q. Citations

  • Structural refinement: SHELX software .
  • Safety protocols: GHS guidelines for ester handling .
  • Synthetic analogs: Similarity analysis to guide SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.